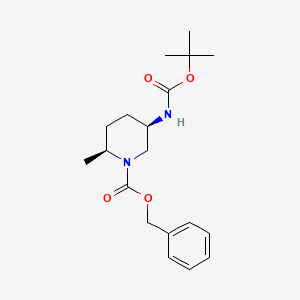

benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate

Description

Benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a methyl substituent at the 2-position. Its stereochemistry (2S,5R) is critical for its role as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and antibiotics . The Boc group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions.

Propriétés

IUPAC Name |

benzyl (2S,5R)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-14-10-11-16(20-17(22)25-19(2,3)4)12-21(14)18(23)24-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,20,22)/t14-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCXWFCHLUQNEW-GOEBONIOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reductive amination of 2-methylpyridine or the cyclization of appropriate precursors.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine group from unwanted reactions during subsequent steps.

Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, typically using benzyl bromide or benzyl chloride in the presence of a base.

Final Coupling: The final product is obtained by coupling the protected piperidine derivative with the appropriate carboxylate precursor under suitable conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. Flow chemistry techniques, which allow for continuous production and better control over reaction conditions, might be employed to enhance efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and Boc-protected amine sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the Boc-protected amine can lead to the corresponding amine.

Applications De Recherche Scientifique

Chemistry

In chemistry, benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective deprotection and further functionalization.

Biology and Medicine

In biological and medical research, this compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system. The piperidine ring is a common motif in many bioactive molecules.

Industry

In the industrial sector, this compound is valuable for the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new catalysts and polymers.

Mécanisme D'action

The mechanism of action of benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.

Comparaison Avec Des Composés Similaires

Stereochemical Variants

- Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate (CAS 1290191-65-9): Molecular Formula: C₁₄H₂₀N₂O₂ (vs. estimated C₁₉H₂₈N₂O₄ for the target compound). Key Differences: Enantiomeric (2R,5S) configuration and lack of Boc protection. The absence of the Boc group simplifies the structure but reduces stability during reactions requiring amine protection .

Functional Group Modifications

- (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS 1171080-45-7): Molecular Formula: C₂₂H₂₅N₃O₆. Key Differences: Benzyloxy (Bz) protection instead of Boc, with an oxalate counterion. The Bz group requires hydrogenolysis for deprotection, contrasting with the acid-labile Boc group . Applications: Identified as an avibactam impurity; oxalate improves solubility but complicates purification steps .

- Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate: Molecular Formula: C₂₀H₂₃N₅O₂. Key Differences: Replacement of Boc with a pyrrolopyrimidinyl group, introducing aromaticity and hydrogen-bonding capacity. This modification enhances interaction with biological targets but reduces synthetic versatility .

Structural Analogues in Piperidine/Piperazine Families

- (2S,5R)-1-Boc-2,5-dimethylpiperazine :

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Stereochemistry | Protecting Group | Solubility | Key Applications |

|---|---|---|---|---|---|---|

| Benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate | Not available | C₁₉H₂₈N₂O₄ (est.) | (2S,5R) | Boc | Low (hydrophobic) | Protease inhibitor intermediates |

| Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate | 1290191-65-9 | C₁₄H₂₀N₂O₂ | (2R,5S) | None | Moderate | Peptide synthesis |

| (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate | 1171080-45-7 | C₂₂H₂₅N₃O₆ | (2S,5R) | Benzyloxy | High (oxalate) | Avibactam impurity |

| Ethyl 6-phenylpiperidine-2-carboxylate | 1137664-24-4 | C₁₄H₁₉NO₂ | Not specified | None | Low | Generic intermediates |

Activité Biologique

Benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is , with a molecular weight of approximately 348.44 g/mol. Its structure includes a piperidine ring, which is essential for its biological activity and serves as a scaffold for various pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperidine ring.

- Protection of Amino Groups : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during subsequent reactions.

- Benzylation : The introduction of the benzyl group is crucial for enhancing the compound's lipophilicity and biological activity.

Pharmacological Properties

Benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate has shown promise in various biological assays:

- Histone Deacetylase Inhibition : Recent studies indicate that compounds with similar structures exhibit significant histone deacetylase (HDAC) inhibitory activity, suggesting potential applications in cancer therapy .

- CNS Activity : Related compounds have been investigated for their central nervous system (CNS) effects, indicating that modifications to the piperidine structure can enhance neuroactivity.

Case Studies

- In Vitro Studies : A study evaluated the growth inhibitory potency of related compounds on various cancer cell lines, demonstrating that structural modifications could lead to enhanced HDAC activity .

- Comparative Analysis : A comparative analysis with structurally similar compounds highlighted that benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate exhibits unique properties that could be advantageous in drug design, particularly for targeting specific biological pathways.

Structural Comparisons

The following table summarizes some structurally similar compounds and their notable properties:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| (2S,5R)-5-amino-2-methylpiperidine-1-carboxylic Acid Benzyl Ester | Known for antimicrobial activity | |

| (2S,5R)-5-(benzyloxy)amino-piperidine-2-carboxamide | Exhibits potential CNS effects | |

| (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylic Acid | Investigated for various therapeutic applications |

Q & A

Q. How are safety hazards (e.g., acute toxicity) mitigated during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.